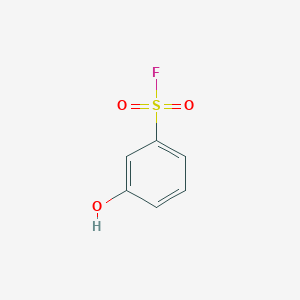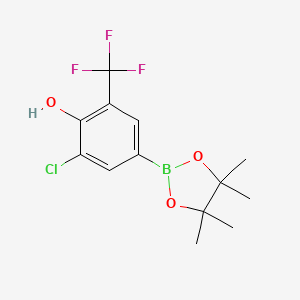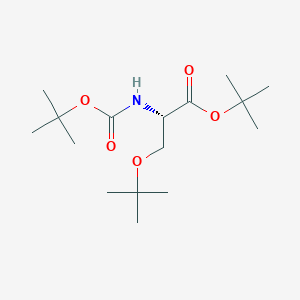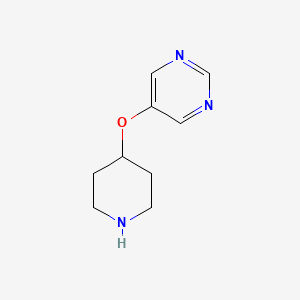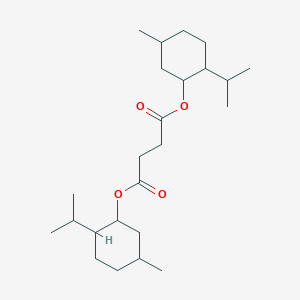![molecular formula C8H15IN2O3 B12280578 2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)
2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La anemia hemolítica autoinmune (AIAH) es un trastorno autoinmune caracterizado por la destrucción de los glóbulos rojos debido a la presencia de autoanticuerpos. Estos autoanticuerpos se dirigen y destruyen los glóbulos rojos, lo que lleva a la anemia. La afección se puede clasificar en dos tipos principales: anemia hemolítica autoinmune por anticuerpos calientes y anemia hemolítica autoinmune por anticuerpos fríos .
Métodos De Preparación
La preparación de compuestos relacionados con la anemia hemolítica autoinmune implica varias rutas sintéticas y condiciones de reacción. Por ejemplo, la síntesis de compuestos organometálicos se puede lograr a través de reacciones de formación de enlaces metal-carbono, desplazamiento de metales, metátesis e hidrometalación . Los métodos de producción industrial a menudo implican reacciones químicas a gran escala y procesos de purificación para obtener los compuestos deseados con alta pureza y rendimiento.
Análisis De Reacciones Químicas
Los compuestos relacionados con la anemia hemolítica autoinmune experimentan varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen el permanganato de potasio para la oxidación, que convierte los alcanos aromáticos en ácidos carboxílicos . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
La anemia hemolítica autoinmune tiene implicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, la investigación se centra en el desarrollo de nuevos fármacos y terapias para tratar la afección. Las nuevas terapias incluyen la terapia dirigida a las células B, la inhibición de la fagocitosis, la terapia dirigida a las células plasmáticas y la inhibición del complemento . En química y biología, comprender los mecanismos moleculares y las vías involucradas en la enfermedad puede conducir al desarrollo de tratamientos dirigidos y herramientas de diagnóstico.
Mecanismo De Acción
El mecanismo de acción de la anemia hemolítica autoinmune implica la unión de autoanticuerpos a los glóbulos rojos, lo que lleva a su destrucción. Este proceso puede ocurrir a través de varias vías, incluida la activación del complemento y la fagocitosis. Los objetivos moleculares involucrados en este proceso incluyen antígenos específicos en la superficie de los glóbulos rojos .
Comparación Con Compuestos Similares
La anemia hemolítica autoinmune se puede comparar con otros trastornos autoinmunes similares, como el lupus eritematoso sistémico y la artritis reumatoide. Estas afecciones también implican la producción de autoanticuerpos que se dirigen a tejidos o células específicas del cuerpo. la anemia hemolítica autoinmune es única en su objetivo específico de los glóbulos rojos, lo que lleva a la anemia .
Propiedades
Fórmula molecular |
C8H15IN2O3 |
|---|---|
Peso molecular |
314.12 g/mol |
Nombre IUPAC |
2-amino-6-[(2-iodoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15IN2O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14) |
Clave InChI |
PEVDSQTZJOGTKZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)CI)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


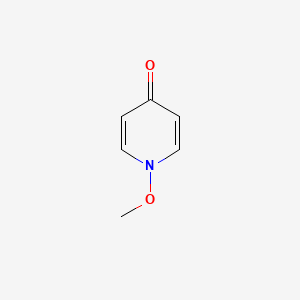
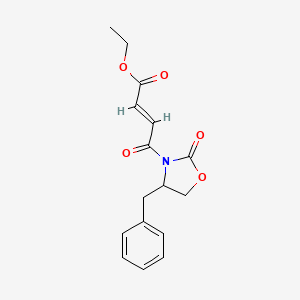


![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
